molecular formula C12H14O4 B14591315 Methyl (2-oxo-3-phenylpropoxy)acetate CAS No. 61363-68-6

Methyl (2-oxo-3-phenylpropoxy)acetate

Cat. No.: B14591315
CAS No.: 61363-68-6
M. Wt: 222.24 g/mol
InChI Key: RHVWHNHBYLDHST-UHFFFAOYSA-N
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Description

Methyl (2-oxo-3-phenylpropoxy)acetate is an ester derivative featuring a phenyl-substituted propoxy chain with a ketone group (2-oxo) and a terminal methyl acetate moiety. Its molecular structure combines aromatic (phenyl) and aliphatic (propoxy) components, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

61363-68-6

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(2-oxo-3-phenylpropoxy)acetate

InChI

InChI=1S/C12H14O4/c1-15-12(14)9-16-8-11(13)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

RHVWHNHBYLDHST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-oxo-3-phenylpropoxy)acetate typically involves the esterification of 2-oxo-3-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. This method allows for better control over reaction conditions and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-oxo-3-phenylpropoxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-oxo-3-phenylpropanoic acid and methanol.

    Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Amines, heat.

Major Products Formed

    Hydrolysis: 2-oxo-3-phenylpropanoic acid, methanol.

    Reduction: 2-oxo-3-phenylpropanol.

    Substitution: Amides of 2-oxo-3-phenylpropanoic acid.

Scientific Research Applications

Methyl (2-oxo-3-phenylpropoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Methyl (2-oxo-3-phenylpropoxy)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs: aryl-substituted oxo esters , trifluoromethyl derivatives , and allyl/ethyl esters .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups References
Methyl (2-oxo-3-phenylpropoxy)acetate C₁₂H₁₄O₄ 222.24 Phenyl, propoxy Ketone, methyl ester
Methyl [4-(trifluoromethyl)benzoyl]acetate C₁₁H₉F₃O₃ 246.19 Trifluoromethylphenyl Ketone, methyl ester
Ethyl oxo[3-(trifluoromethyl)phenyl]acetate C₁₂H₁₁F₃O₃ 260.21 Trifluoromethylphenyl Ketone, ethyl ester
Allyl (3-methylbutoxy)acetate C₁₀H₁₆O₃ 184.23 Allyl, branched alkyl Ester
Prop-2-enyl 2-[3-(3-methoxyphenoxy)...]acetate C₂₂H₁₇F₃O₇ 450.40 Chromen, methoxyphenoxy, trifluoromethyl Ester, ketone, ether

Key Findings:

Substituent Effects on Reactivity and Applications: Aryl vs. In contrast, trifluoromethyl-substituted analogs (e.g., Methyl [4-(trifluoromethyl)benzoyl]acetate) exhibit increased lipophilicity (higher XLogP3 values inferred from ) and metabolic stability, making them candidates for pharmaceutical applications . Ester Group Variations: Methyl esters (e.g., target compound) generally have lower molecular weights and higher volatility compared to ethyl esters (e.g., Ethyl oxo[3-(trifluoromethyl)phenyl]acetate). This difference influences their suitability in synthetic pathways requiring controlled reactivity .

Synthetic Utility :

  • The synthesis of this compound likely parallels methods used for analogs like rac-ethyl oxalate derivatives (), involving condensation of hydroxyl precursors with chloro-oxo esters (e.g., ethyl 2-chloro-2-oxoacetate) in dichloromethane with pyridine as a base .
  • Trifluoromethyl-substituted analogs () may require specialized fluorination steps, increasing synthetic complexity but offering unique electronic properties .

Safety and Handling :

  • While specific safety data for this compound are absent, methyl esters like Methyl 2-hydroxyacetate () pose inhalation and skin irritation risks. Trifluoromethyl derivatives () may present additional hazards due to fluorine’s reactivity .

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